molecular formula C19H13FN8O4 B1241042 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1241042
M. Wt: 436.4 g/mol
InChI Key: MNXHJBKLZVSKQD-GZIVZEMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methylideneamino]-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

Antimicrobial Activities

Compounds similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide have been researched for their antimicrobial properties. Various azole derivatives, including triazole and oxadiazole, have shown activity against a range of microorganisms. This indicates potential for these compounds in developing new antimicrobial agents (Başoğlu et al., 2013), (Ceylan et al., 2014).

Biological Activities and Synthesis

The synthesis and investigation of biological activities of molecules containing azole moieties have been an area of interest. Compounds containing triazole and oxadiazole structures have been synthesized and tested for various biological activities, including antimicrobial and antilipase activities. This suggests a broad scope of application for these compounds in medicinal chemistry (Ceylan et al., 2014), (Menteşe et al., 2015).

Antileishmanial Activity

The antileishmanial activity of azole derivatives, particularly those related to 4-amino-1,2,4-triazole, has been studied. These compounds have shown promising results against Leishmania species, highlighting their potential in developing new treatments for leishmaniasis (Süleymanoğlu et al., 2017).

Synthetic Methodology and Applications

The study of synthetic methods for azole derivatives, including triazoles and oxadiazoles, is crucial for their application in pharmaceutical research. These methodologies enable the development of new compounds with potential biological activities, providing a pathway for the discovery of novel drugs (Daoud et al., 1999).

properties

Molecular Formula

C19H13FN8O4

Molecular Weight

436.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C19H13FN8O4/c20-12-4-1-10(2-5-12)8-22-24-19(29)15-16(11-3-6-13-14(7-11)31-9-30-13)28(27-23-15)18-17(21)25-32-26-18/h1-8H,9H2,(H2,21,25)(H,24,29)/b22-8+

InChI Key

MNXHJBKLZVSKQD-GZIVZEMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)N/N=C/C5=CC=C(C=C5)F

SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC=C(C=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

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